1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol

Medicinal chemistry Structure-activity relationship Fragment-based drug design

1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol (CAS 1183751‑82‑7) is a C13H18O tertiary alcohol that incorporates a strained cyclopropyl ring and a symmetrically methyl-substituted phenyl group at the 3- and 5-positions. With a molecular weight of 190.28 g mol⁻¹, one hydrogen-bond donor, one hydrogen-bond acceptor, and a computed LogP of 2.92, the compound occupies a favourable physicochemical space for fragment-based and intermediate-scale medicinal chemistry programs.

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
Cat. No. B7873969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(C)(C2CC2)O)C
InChIInChI=1S/C13H18O/c1-9-6-10(2)8-12(7-9)13(3,14)11-4-5-11/h6-8,11,14H,4-5H2,1-3H3
InChIKeyJSKAZCPGMPJVFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol: Procurement-Grade Characterization of a Sterically-Shielded Cyclopropyl Carbinol Building Block


1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol (CAS 1183751‑82‑7) is a C13H18O tertiary alcohol that incorporates a strained cyclopropyl ring and a symmetrically methyl-substituted phenyl group at the 3- and 5-positions . With a molecular weight of 190.28 g mol⁻¹, one hydrogen-bond donor, one hydrogen-bond acceptor, and a computed LogP of 2.92, the compound occupies a favourable physicochemical space for fragment-based and intermediate-scale medicinal chemistry programs . Its high purity (≥97 %) and well-defined structure distinguish it from the broader pool of commercial cyclopropyl‑aryl alcohols, making it a reproducible starting material for both medicinal and agrochemical discovery campaigns .

Why In-Class Cyclopropyl Ethanol Isomers Cannot Substitute for 1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol in Medicinal or Agrochemical Workflows


The regioisomeric family of cyclopropyl‑dimethylphenyl ethanols (2,3‑; 2,5‑; 3,4‑; 2,4‑substituted) shares the same molecular formula and gross LogP, yet presents profound differences in aryl‑ring steric accessibility, metabolic soft‑spot distribution, and potential for π‑stacking interactions. The 3,5‑dimethyl arrangement places both methyl groups at meta positions, leaving the para position unsubstituted and the ortho positions electronically unperturbed but sterically shielded, a geometry that cannot be replicated by any other dimethyl isomer . Furthermore, chemotype‑matched compounds that lack the tertiary alcohol (e.g., the corresponding ketone or primary alcohol) exhibit divergent hydrogen‑bonding capacity and oxidation‑state‑dependent reactivity, rendering them unsuitable drop‑in replacements in synthetic sequences that exploit the tertiary carbinol centre .

Quantitative Comparator Evidence for 1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol: Physicochemical, Structural, and Synthetic Differentiation


Meta‑Methyl Substitution Pattern Confers Ortho‑Steric Accessibility While Maintaining Para Reactivity — A Regioisomeric Discrimination Not Captured by Global LogP

The 3,5‑dimethylphenyl substitution pattern offers a unique steric contour relative to isomeric 2,3‑, 2,5‑, and 3,4‑dimethylphenyl variants. In the 3,5‑isomer, both methyl groups are positioned meta to the carbinol attachment point, leaving both ortho positions unsubstituted yet framing a sterically shielded para position. By contrast, the 2,3‑isomer (CAS 1247535‑21‑2) places one methyl group ortho to the attachment point, creating a conformerically-restricted environment that sterically encumbers the hydroxyl group and reduces the rotational freedom of the aryl‑cyclopropyl bond . The TPSA values (all ~20.2 Ų) and computed LogP values (all ~2.92) for the 3,5‑, 2,3‑, and 2,5‑isomers are identical, demonstrating that this differentiation is purely steric and cannot be identified through standard physicochemical descriptors alone .

Medicinal chemistry Structure-activity relationship Fragment-based drug design

Tertiary Alcohol Versus Ketone: Differentiated Hydrogen‑Bond Donor Capacity and Redox Stability for Fragment-Based Campaigns

The tertiary alcohol in 1-(3,5-dimethylphenyl)-1-cyclopropyl ethanol (H‑bond donor count = 1) enables hydrogen‑bond donation to biological targets, while the corresponding carbonyl analog, 1-[1-(3,5-dimethylphenyl)cyclopropyl]ethan-1-one (CAS 1531315‑40‑8, H‑bond donor count = 0), is capable solely of acceptor interactions. Simultaneously, the tertiary alcohol exhibits superior redox stability compared to the primary alcohol analog (1-(3,5-dimethylphenyl)cyclopropyl)methanol (CAS 1525745‑20‑3), which contains a benzylic CH₂OH moiety susceptible to oxidative metabolism via cytochrome P450 enzymes .

Fragment-based lead discovery Medicinal chemistry Synthetic intermediate

Cyclopropyl Ring Imparts Conformational Restraint and Metabolic Rigidity Relative to Larger Cycloalkyl and Acyclic Analogs

The cyclopropyl group constrains the carbinol‑bearing carbon into a well-defined trajectory with a C–C–C bond angle of ~60°, compared to ~109° for cyclobutyl or ~109‑120° for acyclic isopropyl equivalents. This geometric constraint translates into reduced entropic penalty upon binding and altered metabolic oxidation patterns. Studies have shown that cyclopropyl groups diminish oxidative metabolism catalyzed by cytochrome P450 enzymes relative to larger cycloalkyl rings, which present more exposed C–H bonds [1]. The target compound therefore offers a pre‑organized scaffold that a cyclobutyl, cyclopentyl, or tert‑butyl analog cannot match without altering both shape and metabolic fate.

Conformational analysis Metabolic stability Cytochrome P450

Chiral Tertiary Alcohol Provides a Resolvable Stereogenic Centre for Asymmetric Synthesis, Unavailable in the Achiral Ketone or Symmetrical Methanol Analog

The tertiary carbinol carbon of 1-(3,5-dimethylphenyl)-1-cyclopropyl ethanol is a prochiral centre bearing four different substituents (OH, CH₃, cyclopropyl, 3,5-dimethylphenyl), rendering the compound a racemate that can be resolved into enantiomers. The corresponding ketone (CAS 1531315‑40‑8) lacks a stereogenic centre at the benzylic position, and the methanol analog (CAS 1525745‑20‑3) bears only three distinct substituents at the carbinol carbon and is achiral. This means that only the target compound can serve as a chiral building block for asymmetric synthesis campaigns without further functionalization .

Asymmetric synthesis Chiral resolution Building block

Optimal Research and Industrial Deployment Scenarios for 1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Requiring a Hydrogen-Bond-Donating, Metabolically Stable Aromatic Fragment

The combination of a tertiary alcohol (H‑bond donor) shielded from rapid benzylic oxidation by the cyclopropyl group makes the compound an ideal entry for fragment-based drug discovery (FBDD) collections. Unlike the ketone analog, it provides donor capacity; unlike the primary alcohol analog, it avoids the metabolic soft spot of a benzylic CH₂OH . The compact cyclopropyl ring simultaneously reduces conformational entropy upon target binding, a benefit not afforded by larger cycloalkyl fragments [1].

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates That Rely on a Stereodefined Tertiary Alcohol Core

Because the carbinol carbon is a prochiral centre, the racemic material can be resolved via chiral chromatography or enzymatic methods to furnish enantiopure building blocks for APIs such as CETP inhibitors or RORγ modulators, where a specific stereochemistry is required for target engagement . Neither the ketone nor the methanol analog can serve this purpose without additional asymmetric installation steps.

Agrochemical Lead Optimization Where Ortho‑Position Accessibility and Para Functionalization Are Simultaneously Required

The 3,5‑dimethyl substitution leaves both ortho positions hydrogen-substituted, permitting uninhibited approach to the hydroxyl group for derivatization (e.g., esterification, etherification), while the para position remains available for further functionalization (e.g., nitration, halogenation, cross-coupling). This dual reactivity profile is precluded in any ortho‑methylated isomer, where the ortho position is sterically congested . The superior orthogonal reactivity makes the 3,5‑isomer the most versatile building block for generating focused pesticide or herbicide analog libraries.

Synthesis of Cyclopropyl‑Containing PET Tracers or PROTAC Linkers That Require Precise Vector Orientation

The rigid cyclopropyl group forces the aryl and hydroxyl vectors into a fixed relative orientation (~109‑120° dihedral), which is critical for designing bifunctional molecules such as PROTACs where the exit vector angle dictates ternary complex formation. Larger cycloalkyl analogs introduce additional rotatable bonds and conformational ambiguity, reducing the predictability of the linker trajectory .

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